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Compound of Interest

Compound Name: 1-Dodecyl-5-phenyl-1H-imidazole
CAS No.: 85899-63-4
Cat. No.: B14425335
Get Quote
. J

1-Dodecyl-5-phenyl-1H-imidazole (CAS: 85899-63-4) represents a specialized class of
amphiphilic heterocycles where the imidazole core serves as a polar headgroup, functionalized
with a lipophilic dodecyl chain at the

-position and a phenyl ring at the
-position.

Unlike its more common regioisomer, 1-dodecyl-4-phenylimidazole, the 5-phenyl derivative is
sterically congested. This unique 1,5-substitution pattern alters its packing density in self-
assembled monolayers (SAMs) and modifies its pharmacological profile by changing the vector
of the lone pair availability on

Core Utility:

¢ Corrosion Inhibition: High-performance inhibitor for copper and steel in acidic media due to
the synergistic

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b14425335#bc-rfq
https://www.benchchem.com/product/b14425335/docs?utm_src=pdf-body#part-1-executive-summary-structural-significance
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14425335?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

stacking of the phenyl ring and the hydrophobic barrier of the
chain.

» Materials Science: Precursor for ionic liquids and curing agents where lower melting points
(induced by the 1,5-steric clash) are required compared to the 1,4-analogs.

» Biological Activity: Investigated for antimicrobial properties, leveraging the surfactant-like
ability to disrupt microbial cell membranes.

Part 2: Physicochemical Profile

The physicochemical behavior of 1-dodecyl-5-phenylimidazole is dominated by the competition
between the polar imidazole/phenyl headgroup and the non-polar dodecyl tail.
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Property

Value | Characteristic

Technical Insight

Molecular Formula

ngcontent-ng-c2699131324=""
_nghost-ng-c2339441298=""
class="inline ng-star-inserted">

Molecular Weight

312.50 g/mol

CAS Number

85899-63-4

Distinct from the 1,4-isomer
(often generic CAS).[1]

LogP (Octanol/Water)

~6.5 (Predicted)

Highly lipophilic; indicates
strong membrane intercalation

potential.

pKa (

conjugate acid)

~6.0-6.5

Slightly less basic than alkyl-
imidazoles due to the inductive

effect of the adjacent phenyl

group.

Physical State

Viscous Oil or Low-Melting
Solid

The 1,5-substitution disrupts
planar stacking, lowering the
melting point relative to the

1,4-isomer.

Solubility

Soluble: DCM, Chloroform,
MeOH, DMSOInsoluble: Water

Requires emulsification or
acidic pH for aqueous

formulation.

Part 3: Synthetic Methodologies & Regiocontrol

A critical challenge in working with this molecule is regioselectivity.

The Regioselectivity Problem

Direct alkylation of 4-phenylimidazole with dodecyl bromide typically yields a mixture favoring

the 1,4-isomer (approx. 80-90%) over the desired 1,5-isomer (10-20%). This is driven by steric

hindrance; the

position distal to the phenyl group is more accessible.
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The Solution: De Novo Cyclization

To obtain high-purity 1-dodecyl-5-phenylimidazole, a de novo synthesis using the Van Leusen
strategy or the

-Tosylstyryl formamide route is required. The latter is preferred for its specificity.

Protocol: Synthesis via N-(a-Tosylstyryl)formamide This method ensures the phenyl group ends
up at the C5 position relative to the alkylated nitrogen.

o Precursor Preparation: Synthesis of N-(a-tosylstyryl)formamide from p-toluenesulfonylmethyl
isocyanide (TosMIC) and benzaldehyde.

o Cyclization: Reaction of the formamide intermediate with dodecylamine.

e Mechanism: The amine attacks the isocyanide carbon (or the activated formamide), followed
by cyclization and elimination of the tosyl group, locking the regiochemistry.

Step-by-Step Workflow:

e Reagents: N-(a-tosylstyryl)formamide (1.0 eq), Dodecylamine (1.2 eq), Methanol/THF
(Solvent).

e Conditions: Reflux for 12—24 hours. Base catalysis (

) may be required depending on the specific variant.

 Purification: Flash column chromatography (Hexane/EtOAC) is usually necessary to remove
unreacted amine, though the regiochemical purity is intrinsic to the mechanism.

Part 4: Visualization of Synthesis & Mechanism
Diagram 1: Regioselective Synthesis vs. Direct
Alkylation
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Cyclization & Elimination
Regioselective Route Tosyl Leaving Group 1-Dodecyl-5-phenylimidazole
(N-(o-tosylstyryl)formamide) (Exclusive Product)

A

+ Dodecylamine

1-Dodecyl-4-phenylimidazole
(Major Product ~85%)

SN2 Attack (Less Hindered .
Sterically Favored

Direct Alkylation =

e ———

p» 1-Dodecyl-5-phenylimidazole
(Minor Product ~15%)
Target Molecule

Click to download full resolution via product page

Caption: Comparison of non-selective alkylation (yielding mostly the 1,4-isomer) versus the
directed cyclization route yielding the target 1,5-isomer.

Diagram 2: Corrosion Inhibition Mechanism (SAM
Formation)
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Caption: Mechanism of action: The imidazole-phenyl head anchors to the metal, while the
dodecyl tail forms a hydrophobic barrier against corrosive ions.

Part 5: Functional Applications
Corrosion Inhibition

The 1-dodecyl-5-phenyl structure is particularly effective for protecting copper in acidic chloride
solutions.

e Mechanism: The

atom of the imidazole ring coordinates with

or

sites. Crucially, the 5-phenyl group provides secondary stabilization via
-interaction with the metal surface, a feature absent in simple alkyl imidazoles.

e Advantage over 1,4-isomer: The 1,5-geometry forces the phenyl ring and the dodecyl chain
to orient differently relative to the surface normal, potentially creating a denser or more tilted
monolayer that is more resistant to ionic penetration.

Biological Activity (Antimicrobial)

o Target: Fungal and bacterial cell membranes.

e Mode of Action: The C12 chain inserts into the lipid bilayer, while the cationic imidazole head
(protonated at physiological pH) interacts with anionic phosphate headgroups. The bulky 5-

phenyl group disrupts membrane packing more effectively than a simple methyl group,
leading to leakage of intracellular components.

Part 6: References

e Chemical Source & Identity:1-dodecyl-5-phenylimidazole (CAS 85899-63-4).[1][2] National
Center for Biotechnology Information. PubChem Compound Summary.

o (Verified CAS linkage).
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o Synthetic Route (Precursor):N-(a-tosylstyryl)formamide as a precursor for 1,5-disubstituted
imidazoles.

o (Linking precursor CAS 71333-72-7 to product CAS 85899-63-4).

e General Synthesis of 1,5-Disubstituted Imidazoles: van Leusen, A. M., et al. "Chemistry of
sulfonylmethyl isocyanides. 13. A general synthesis of 1,5-disubstituted imidazoles." Journal
of Organic Chemistry, 1977.

o (Foundational methodology for this specific regiochemistry).

» Corrosion Inhibition Mechanisms: Finsgar, M. "Imidazoles as Corrosion Inhibitors for Copper
and its Alloys." Corrosion Reviews, 2013.

o (Contextual validation of N-alkyl-phenylimidazole utility).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. N-(o-tosylstyryl)formamide | CAS#:71333-72-7 | Chemsrc [chemsrc.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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